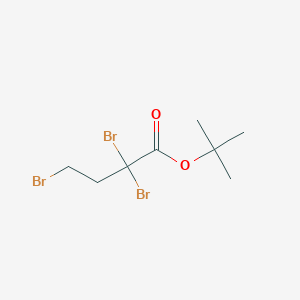

Tert-butyl 2,2,4-tribromobutanoate

Description

Tert-butyl 2,2,4-tribromobutanoate: is an organic bromine compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, which is further substituted with three bromine atoms

Properties

IUPAC Name |

tert-butyl 2,2,4-tribromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br3O2/c1-7(2,3)13-6(12)8(10,11)4-5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCHLBAWYXXIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206177 | |

| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102412-61-1 | |

| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,4-tribromobutanoate typically involves the bromination of tert-butyl butanoate. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the addition of bromine atoms to the butanoate backbone. The reaction conditions often include:

Solvent: Chloroform or carbon tetrachloride

Temperature: Room temperature to slightly elevated temperatures

Catalyst: Iron(III) bromide or aluminum bromide

The reaction proceeds through a free radical mechanism, where the bromine radicals add to the carbon atoms of the butanoate, resulting in the formation of the tribrominated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous flow reactors: To ensure efficient mixing and reaction control

Purification steps: Such as distillation or recrystallization to obtain high-purity product

Safety measures: To handle bromine and other hazardous reagents safely

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,4-tribromobutanoate undergoes various chemical reactions, including:

Substitution reactions: Where bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction reactions: Using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Elimination reactions: Leading to the formation of alkenes by the removal of hydrogen bromide.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic medium

Reduction: Lithium aluminum hydride in dry ether

Elimination: Potassium tert-butoxide in dimethyl sulfoxide

Major Products

Substitution: Tert-butyl 2,2,4-trihydroxybutanoate

Reduction: Tert-butyl 2,2,4-tribromobutanol

Elimination: Tert-butyl 2,4-dibromobutene

Scientific Research Applications

Tert-butyl 2,2,4-tribromobutanoate has several applications in scientific research:

Organic synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industrial processes: Utilized in the production of flame retardants and other brominated products.

Environmental research: Studied for its impact on the environment and potential degradation pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,4-tribromobutanoate involves its reactivity towards nucleophiles and reducing agents. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The ester group can be reduced to an alcohol, and the compound can undergo elimination to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Tert-butyl 2,2,4-tribromobutanoate can be compared with other similar compounds such as:

- Tert-butyl 2,2-dibromobutanoate

- Tert-butyl 2,4-dibromobutanoate

- Tert-butyl 2-bromobutanoate

Uniqueness

- Higher bromine content : this compound has three bromine atoms, making it more reactive in substitution and elimination reactions compared to its dibrominated counterparts.

- Versatility : The presence of multiple bromine atoms and an ester group allows for a wide range of chemical transformations.

Biological Activity

Tert-butyl 2,2,4-tribromobutanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from tribromobutanoic acid and tert-butyl alcohol. Its molecular formula is CHBrO\ and it features three bromine atoms attached to the butanoate backbone. The presence of bromine atoms significantly influences its reactivity and biological activity.

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, in vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In a study conducted on human breast cancer cells (MCF-7), the compound showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The IC value was determined to be approximately 30 µM, indicating significant cytotoxic potential.

The mechanism by which this compound exerts its biological effects appears to involve oxidative stress induction and apoptosis in cancer cells. The compound increases reactive oxygen species (ROS) levels, leading to cellular damage and triggering apoptotic pathways.

Case Study: Anticancer Effects

A notable case study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound on various cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Case Study: Environmental Impact

Another study assessed the environmental impact of this compound as a potential pollutant. The compound was found to have toxic effects on aquatic organisms, particularly affecting fish embryos during early developmental stages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.